molecular formula C10H15ClFN B6260345 (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride CAS No. 1443931-90-5

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B6260345
CAS No.: 1443931-90-5
M. Wt: 203.7
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Description

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN It is a chiral amine derivative, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is then resolved to obtain the desired (1S)-enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alkane derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    (1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.

    3-fluoro-4-methylamphetamine: A structurally similar compound with different pharmacological properties.

    4-methylphenylpropan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness: (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1443931-90-5

Molecular Formula

C10H15ClFN

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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